molecular formula C14H20N2O2 B14778078 Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate

Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B14778078
M. Wt: 248.32 g/mol
InChI Key: JOINYCKVHXRGDV-UHFFFAOYSA-N
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Description

Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes It features a benzyl group attached to a 1,4-diazepane ring, which is substituted with a methyl group at the 3-position and a carboxylate ester at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate typically involves the following steps:

    Formation of the 1,4-diazepane ring: This can be achieved through the cyclization of appropriate diamines with diesters or diacid chlorides under basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the diazepane ring with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol or other alcohols in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate can undergo oxidation reactions, particularly at the benzylic position, to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: Benzylamine, benzyl alcohol

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity, while the diazepane ring provides structural rigidity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (S)-3-methyl-1,4-diazepane-1-carboxamide: Similar structure but with an amide group instead of an ester.

    Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Benzyl (S)-3-methyl-1,4-diazepane-1-methanol: Similar structure but with a hydroxyl group instead of an ester.

Uniqueness

Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate is unique due to its ester functionality, which imparts different chemical reactivity and biological activity compared to its amide, acid, and alcohol analogs. The ester group can undergo hydrolysis, providing a controlled release of the active diazepane moiety in biological systems.

Properties

IUPAC Name

benzyl 3-methyl-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOINYCKVHXRGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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